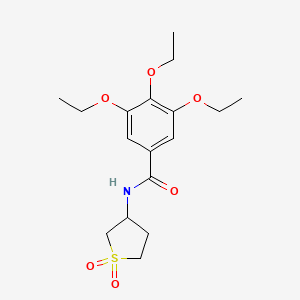

N-(1,1-dioxidotetrahydrothiophène-3-yl)-3,4,5-triéthoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxybenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrahydrothiophene ring with a sulfone group and a benzamide moiety substituted with three ethoxy groups.

Applications De Recherche Scientifique

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxybenzamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mécanisme D'action

Target of Action

The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxybenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxybenzamide acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .

Biochemical Pathways

The activation of GIRK channels affects various biochemical pathways. These channels are involved in numerous physiological processes and potential targets for various indications, such as pain perception, epilepsy, reward/addiction, and anxiety .

Pharmacokinetics

The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as a GIRK1/2 activator . It also exhibits improved metabolic stability over the prototypical urea-based compounds .

Result of Action

The activation of GIRK channels by N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxybenzamide can lead to changes in cell excitability. This can have various effects at the molecular and cellular levels, depending on the specific physiological context .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxybenzamide typically involves the following steps:

Formation of the Tetrahydrothiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Oxidation to Sulfone: The tetrahydrothiophene ring is then oxidized to introduce the sulfone group. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Formation of Benzamide Moiety: The benzamide moiety is synthesized by reacting 3,4,5-triethoxybenzoic acid with an amine derivative under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.

Coupling Reaction: Finally, the sulfone-containing tetrahydrothiophene is coupled with the benzamide moiety under suitable conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:

Oxidation: Further oxidation of the sulfone group can be achieved under strong oxidizing conditions.

Reduction: The sulfone group can be reduced to a sulfide or thiol using reducing agents like lithium aluminum hydride.

Substitution: The ethoxy groups on the benzamide moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.

Major Products

Oxidation: Formation of sulfoxides or further oxidized sulfone derivatives.

Reduction: Formation of sulfides or thiols.

Substitution: Formation of substituted benzamide derivatives with various functional groups.

Comparaison Avec Des Composés Similaires

Similar Compounds

- **N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide

- **N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide

- **N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[3-(thiophen-3-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetamide

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxybenzamide is unique due to its specific combination of a sulfone-containing tetrahydrothiophene ring and a triethoxy-substituted benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Activité Biologique

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxybenzamide is C15H21N2O6S, with a molecular weight of approximately 357.41 g/mol. The compound features a tetrahydrothiophene ring and a triethoxybenzamide moiety which contribute to its unique biological properties.

| Property | Details |

|---|---|

| IUPAC Name | N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxybenzamide |

| Molecular Weight | 357.41 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Synthesis

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxybenzamide typically involves several key steps:

- Formation of the Tetrahydrothiophene Ring : This can be achieved through cyclization reactions involving suitable diene precursors.

- Oxidation : The tetrahydrothiophene is oxidized to form the dioxo derivative.

- Coupling with Triethoxybenzamide : The final step involves the reaction of the dioxo compound with triethoxybenzoyl chloride or a similar derivative to form the target compound.

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxybenzamide exhibits several biological activities primarily through its interactions with specific kinases and inflammatory pathways. Research indicates that it acts as an inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), which is crucial in mediating immune responses and inflammation.

Therapeutic Applications

The compound has shown promise in various therapeutic areas:

- Anti-inflammatory Activity : In vitro studies demonstrate its ability to modulate inflammatory cytokine production by inhibiting IRAK-4 signaling pathways.

- Anticancer Potential : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines by disrupting cellular signaling pathways involved in proliferation and survival.

Case Studies

Several studies have investigated the biological activity of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxybenzamide:

- In Vitro Inhibition of IRAK-4 :

- A study demonstrated that this compound effectively inhibited IRAK-4 activity in human immune cells, leading to reduced expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Antitumor Activity :

- Another research effort explored its effects on human breast cancer cell lines (MCF-7), revealing IC50 values indicating significant cytotoxicity at micromolar concentrations.

Summary of Findings

The biological activity of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxybenzamide is characterized by its potential as an anti-inflammatory and anticancer agent. Its ability to inhibit critical kinases involved in inflammatory processes positions it as a candidate for further development in therapeutic applications.

| Study Focus | Findings |

|---|---|

| IRAK-4 Inhibition | Significant reduction in cytokine levels |

| Antitumor Activity | Cytotoxic effects on MCF-7 cells |

Propriétés

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-3,4,5-triethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO6S/c1-4-22-14-9-12(10-15(23-5-2)16(14)24-6-3)17(19)18-13-7-8-25(20,21)11-13/h9-10,13H,4-8,11H2,1-3H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTCRBJIOJCHHTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2CCS(=O)(=O)C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.